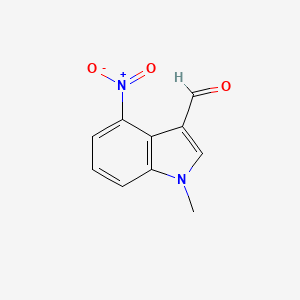

1-Methyl-4-nitro-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

1-methyl-4-nitroindole-3-carbaldehyde |

InChI |

InChI=1S/C10H8N2O3/c1-11-5-7(6-13)10-8(11)3-2-4-9(10)12(14)15/h2-6H,1H3 |

InChI Key |

RYBBIQHNOCGFHP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C=CC=C2[N+](=O)[O-])C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Methyl 4 Nitro 1h Indole 3 Carbaldehyde and Congeneric Systems

Foundational Synthesis of Indole-3-Carbaldehyde Derivatives

The indole-3-carbaldehyde scaffold is a common starting point or key intermediate in the synthesis of many complex indole (B1671886) alkaloids and pharmaceutical agents. Its preparation typically involves the direct functionalization of the indole ring.

The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indole. acs.orgijpcbs.com This reaction introduces a formyl group (-CHO) predominantly at the C3 position of the indole nucleus, which is the most nucleophilic site. youtube.com The process is valued for its simplicity, high yields, and the high purity of the resulting aldehyde product. ekb.eg

The classical Vilsmeier-Haack reagent is a chloromethyleniminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). ijpcbs.comyoutube.com The electrophilic iminium salt is then attacked by the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium intermediate liberates the desired indole-3-carbaldehyde. youtube.com

Table 1: Vilsmeier-Haack Formylation of Indole

| Reactants | Reagents | Product | Yield | Reference |

|---|

The reaction is not only a formylating method but also serves as a versatile tool for constructing various heterocyclic compounds from the reactive intermediates formed. ijpcbs.com

The introduction of a substituent on the nitrogen atom of the indole ring (N1 position) is a crucial step in the synthesis of the target compound. N-alkylation modifies the electronic properties of the indole ring and is a key feature of many biologically active molecules.

Traditional methods for N-alkylation often involve a two-step process: deprotonation of the indole N-H with a stoichiometric amount of a strong base (like sodium hydride, NaH) to form the indole anion, followed by reaction with an alkylating agent such as methyl iodide or dimethyl sulfate. google.com While effective, these methods can require harsh conditions and toxic reagents. google.com

More recent and milder approaches have been developed. These include the use of dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which can provide N-alkylated indoles in nearly quantitative yields under mild conditions. google.com Additionally, copper-catalyzed cross-coupling reactions between indoles and N-tosylhydrazones have emerged as an efficient method for direct N-alkylation. rsc.org Enantioselective methods, such as the aza-Wacker type reaction, have also been developed for the asymmetric N-alkylation of indoles. nih.gov

Table 2: Selected N-Methylation Methods for Indoles

| Indole Substrate | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Indole | 1. NaH 2. Methyl Iodide | 1-Methylindole | Classic strong base method | google.com |

| Indole | Dimethyl Carbonate, cat. DABCO | 1-Methylindole | Milder, high yield | google.com |

Regioselective Introduction of the Nitro Group on the Indole Core

Introducing a nitro group onto the benzene (B151609) portion of the indole nucleus, particularly at the C4 position, is a significant synthetic challenge due to the reactivity of the pyrrole (B145914) ring and the potential for multiple isomers.

Direct electrophilic nitration of the parent indole ring typically results in substitution at the C3 position. If the C3 position is blocked, nitration often occurs at the C5 or C6 positions. Achieving C4-nitration is notoriously difficult. For instance, the nitration of 3-acetylindole (B1664109) with concentrated nitric acid yields predominantly the 6-nitro derivative, with the 4-nitro isomer as a minor product. umn.edu

To achieve C4 selectivity, synthetic strategies often bypass the direct nitration of a pre-formed indole. A more successful approach is the Reissert indole synthesis, which constructs the indole ring from a suitably substituted aniline (B41778) precursor. The synthesis of 4-nitroindole (B16737), for example, can be effectively carried out starting from 2-methyl-3-nitroaniline. orgsyn.org This multi-step process ensures the nitro group is correctly positioned from the outset.

Recent advances in transition-metal catalysis have shown promise for regioselective C4-functionalization. Palladium-catalyzed reactions using a directing group at the C3 position have been developed for C4-arylation and even C4-nitration using tert-butyl nitrite. acs.org

The order in which the functional groups are introduced is critical for the successful synthesis of 1-Methyl-4-nitro-1H-indole-3-carbaldehyde. Two primary sequences can be considered:

Formylation/Methylation followed by Nitration: Starting with indole-3-carbaldehyde, one could perform N-methylation to yield 1-methyl-1H-indole-3-carbaldehyde. However, the subsequent nitration of this compound is problematic. The formyl group at C3 is electron-withdrawing, deactivating the ring towards electrophilic substitution. Nitration under these conditions typically directs the incoming nitro group to the C6 or C5 position, not the desired C4 position. ekb.egumn.edu

Nitration/Methylation followed by Formylation: This sequence is more synthetically viable. The strategy begins with the synthesis of 4-nitroindole, for example, via the Reissert methodology. orgsyn.org This intermediate can then be N-methylated using standard procedures to give 1-methyl-4-nitroindole. The final step is the introduction of the carbaldehyde group at the C3 position. The Vilsmeier-Haack formylation is well-suited for this transformation. The C3 position remains the most activated site for electrophilic attack on the pyrrole ring, even with the deactivating nitro group present on the benzene ring, leading to the desired product, this compound.

This latter sequence demonstrates a logical pathway where the most challenging regiochemical step (C4-nitration) is addressed by building the ring system from a pre-functionalized precursor, followed by more predictable functionalizations at the N1 and C3 positions.

Advanced Catalytic Routes and Transformations

Modern synthetic organic chemistry has seen a surge in the development of transition metal-catalyzed C-H functionalization reactions, offering powerful tools for the direct and regioselective modification of heterocyclic cores like indole. mdpi.comnih.gov These methods provide more step-economical alternatives to traditional multi-step syntheses.

Rhodium(III) catalysis has been particularly effective for C4-H functionalization. nih.gov By employing a directing group at the C3 position, such as an amide or ketone, rhodium catalysts can selectively direct alkenylation or alkylation to the C4 position. nih.govnih.gov For example, the reaction of 3-acylindoles with alkenes in the presence of a Rh(III) catalyst can lead to C4-alkenylated products. nih.gov

Palladium catalysis has also been extensively used for the synthesis and functionalization of indoles. acs.orgnih.gov Weakly coordinating directing groups at C3 can facilitate palladium-catalyzed C4-arylation and C4-nitration. acs.org Furthermore, iridium-catalyzed C-H heteroarylation can be tuned to selectively functionalize either the C2 or C4 position of indoles bearing a C3-pivaloyl group by judicious choice of the catalytic system and oxidants. acs.orgresearchgate.net

While a direct, single-step catalytic synthesis of this compound has not been explicitly reported, these advanced methods highlight the potential for future synthetic strategies. A catalytic C-H nitration at the C4 position of 1-methyl-1H-indole-3-carbaldehyde, or a sequential catalytic C4-nitration followed by C3-formylation of 1-methylindole, could represent more efficient future pathways to this and other complex congeneric systems.

Table 3: Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| 1,4-diazabicyclo[2.2.2]octane | |

| This compound | |

| 1-methyl-1H-indole-3-carbaldehyde | |

| 1-methyl-4-nitroindole | |

| 1H-Indole-3-carbaldehyde | |

| 2-methyl-3-nitroaniline | |

| 3-acetylindole | |

| 4-nitroindole | |

| Chloromethyleniminium salt | |

| Dibenzyl carbonate | |

| Dimethyl carbonate | |

| Dimethyl sulfate | |

| Indole | |

| Methyl iodide | |

| N,N-dimethylformamide | |

| N-tosylhydrazones | |

| Phosphorus oxychloride | |

| Sodium hydride |

Transition Metal-Catalyzed Syntheses (e.g., Palladium-Mediated Reactions)

Transition metal catalysis is a cornerstone for the efficient construction of indole alkaloids and related heterocyclic systems. arabjchem.org Palladium-catalyzed reactions, in particular, offer powerful methods for forming the carbon-carbon and carbon-nitrogen bonds essential for the indole scaffold. researchgate.net While direct synthesis of this compound via a single palladium-catalyzed step is not extensively documented, related strategies highlight the utility of this approach. For instance, palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes has been developed to produce indole-3-carboxamides. rsc.org

Furthermore, palladium-induced cycloadditions of 2-haloanilines with alkynes represent a viable, albeit indirect, pathway. arabjchem.org A hypothetical route could involve the coupling of a suitably substituted 2-halo-5-nitroaniline derivative with an appropriate alkyne, followed by cyclization and subsequent N-methylation and C3-formylation. The versatility of palladium catalysis allows for the construction of substituted indoles that might be challenging to access through other methods. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions in Indole Synthesis This table presents generalized palladium-catalyzed methods applicable to the synthesis of the broader indole class, which can be adapted for specific targets like 4-nitroindoles.

| Reaction Type | Starting Materials | Catalyst System (Example) | Product Type |

| Reductive Cyclization | 2-Nitrostyrenes | Pd(OAc)₂ / PPh₃ / CO | Indoles |

| Heck Reaction | Vinylogous Carbonates/Carbamates | Palladium Catalyst | Indoles |

| Carbonylative Cyclization | 2-Ethynylanilines, Nitroarenes | Palladium Catalyst / Mo(CO)₆ | Indole-3-carboxamides |

| Cross-Coupling/Cyclization | 2-Haloanilines, Alkynes | Palladium Catalyst | Indoles |

Reductive Cyclization Strategies in Indole Synthesis

Reductive cyclization is a highly effective and widely used method for synthesizing indoles from ortho-substituted nitroarenes. unimi.it This strategy typically involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization. A prominent example is the palladium-catalyzed reductive cyclization of 2-nitrostyrenes using carbon monoxide (CO) as the reducing agent. nih.gov In this process, CO serves to reduce the nitro group, facilitating the subsequent cyclization to form the indole ring. nih.gov

To circumvent the challenges of handling pressurized CO gas, various CO surrogates have been developed. Phenyl formate (B1220265), for example, has been successfully employed in the palladium-catalyzed synthesis of indoles from o-nitrostyrenes. unimi.itmdpi.com These reactions proceed under relatively mild conditions and tolerate a range of functional groups. nih.gov The synthesis of a 4-nitroindole derivative using this approach would start from a 2,5-dinitrostyrene precursor. The selective reduction and cyclization of the nitro group ortho to the vinyl substituent would yield the desired 4-nitroindole core.

Another important strategy is the Leimgruber–Batcho indole synthesis, which involves the condensation of an o-nitrotoluene with a formamide (B127407) acetal (B89532) to form a β-nitroenamine, followed by reductive cyclization to yield the indole. rsc.org This classical method remains a powerful tool for preparing a wide array of substituted indoles.

Derivatization from the this compound Scaffold

The this compound molecule is rich in functionality, offering multiple sites for chemical modification. The aldehyde group, the nitro group, and the indole ring itself can all serve as handles for derivatization, making it a valuable intermediate for building more complex molecules.

Transformations of the Aldehyde Functionality (C-C and C-N Bond Formations)

The aldehyde group at the C-3 position is a versatile functional group that readily participates in reactions to form new carbon-carbon and carbon-nitrogen bonds. ekb.egresearchgate.net These transformations are crucial for elaborating the core structure into more complex derivatives.

Carbon-Carbon Bond Formation:

Henry Reaction: The aldehyde can react with nitroalkanes in the presence of a base to form β-nitroalcohols, which can be further dehydrated to nitroolefins.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, yields indolyl alkenes, which are useful as antibacterial agents.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into various substituted alkenes.

Grignard and Organolithium Addition: Nucleophilic addition of organometallic reagents provides access to secondary alcohols.

Carbon-Nitrogen Bond Formation:

Reductive Amination: The aldehyde can be converted into a primary, secondary, or tertiary amine by reaction with ammonia, a primary amine, or a secondary amine in the presence of a reducing agent.

Ugi Reaction: As a carbonyl component in three-component Ugi reactions, it can be used to synthesize quinolinones.

Condensation Reactions: It reacts with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. For instance, its reaction with anthranilamide can lead to the formation of quinazolinone derivatives. nih.gov

Table 2: Selected Transformations of the Indole-3-carbaldehyde Group

| Reaction Name | Reagent(s) | Bond Formed | Product Class |

| Henry Reaction | R-CH₂NO₂, Base | C-C | β-Nitroalcohol / Nitroolefin |

| Knoevenagel Condensation | CH₂(CN)₂, Base | C-C | Indolyl Alkene |

| Reductive Amination | R-NH₂, Reducing Agent | C-N | Amine |

| Ugi Reaction | Amine, Isocyanide, Acid | C-N | α-Acylamino Amide |

| Oxime Formation | Hydroxylamine (B1172632) | C-N | Oxime |

Chemical Modifications of the Nitro Group (e.g., Reduction to Amine)

The nitro group at the C-4 position significantly influences the electronic properties of the indole ring and serves as a key functional handle for further derivatization. The most common and synthetically useful transformation of the nitro group is its reduction to a primary amine. wikipedia.org This conversion opens up a vast array of subsequent chemical modifications.

The reduction of aromatic nitro compounds can be achieved using a variety of reagents and conditions, allowing for chemoselectivity in the presence of other functional groups like the aldehyde. jsynthchem.com

Common Reducing Systems:

Catalytic Hydrogenation: This method, often employing catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide with hydrogen gas, is highly efficient for converting nitro groups to amines. wikipedia.orgorganic-chemistry.org

Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classical and effective methods for nitro group reduction. scispace.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate in the presence of a catalyst (e.g., Pd/C) provides a milder alternative to using pressurized hydrogen gas. scispace.com

Other Reagents: Sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for this transformation. wikipedia.org

The resulting 4-amino-1-methyl-1H-indole-3-carbaldehyde is a valuable intermediate. The newly formed amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents (e.g., halides, cyano), or it can be acylated, alkylated, or used in the construction of new heterocyclic rings.

Electrophilic Substitution and Further Functionalization of the Indole Ring

While the indole nucleus is typically electron-rich and prone to electrophilic aromatic substitution, the reactivity of this compound is significantly altered. The presence of two strong electron-withdrawing groups—the nitro group at C-4 and the carbaldehyde at C-3—deactivates the ring towards traditional electrophilic attack.

Nitration of the related N-methyl-1H-indole-3-carboxaldehyde gives a mixture of 4-nitro and 6-nitro products, demonstrating that electrophilic substitution is possible on a less deactivated substrate. ekb.eg However, for the title compound, further electrophilic substitution would be challenging and likely require harsh conditions, with potential sites being C-6 or C-2.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution . Research on the related 1-methoxy-6-nitroindole-3-carbaldehyde has shown that it undergoes regioselective nucleophilic substitution at the C-2 position with various carbon, nitrogen, and sulfur nucleophiles. clockss.org This suggests that the C-2 position of this compound could be a viable site for functionalization via nucleophilic attack, offering a complementary strategy to electrophilic substitution for elaborating the indole scaffold. This reactivity opens pathways to 2,3,4-trisubstituted indole derivatives that are often found in natural products. clockss.org

Reactivity Profiles and Mechanistic Investigations of 1 Methyl 4 Nitro 1h Indole 3 Carbaldehyde Derivatives

Reaction Pathways Involving the Carbaldehyde Moiety

The carbaldehyde group at the 3-position of the indole (B1671886) ring is a versatile functional handle that readily participates in a variety of condensation, oxidation, and reduction reactions.

Condensation Reactions leading to Schiff Bases and Heterocycles

The aldehyde functionality of 1-methyl-4-nitro-1H-indole-3-carbaldehyde is prone to nucleophilic attack by primary amines and their derivatives, leading to the formation of Schiff bases (imines). These reactions are typically catalyzed by acid and proceed via a hemiaminal intermediate which then dehydrates. The resulting Schiff bases are themselves valuable intermediates for the synthesis of more complex heterocyclic systems. For instance, the condensation of various substituted indole-3-carbaldehydes with different aryl amines in the presence of glacial acetic acid has been reported to yield a series of Schiff bases. researchgate.net

Furthermore, the carbaldehyde can undergo Knoevenagel condensation with active methylene (B1212753) compounds. wikipedia.orgacgpubs.orgorganic-chemistry.orgresearchgate.net This reaction, typically catalyzed by a weak base, involves the formation of a new carbon-carbon double bond. The electron-withdrawing nitro group on the indole ring can influence the reactivity of the aldehyde and the stability of the resulting conjugated system. The products of these condensation reactions serve as precursors for the synthesis of various heterocyclic compounds. researchgate.net For example, Knoevenagel condensations of 1H-indole-3-carbaldehyde with various CH acids have been used to prepare substituted 3-(1H-indol-3-yl)acrylonitriles and acrylamides, which are then used as Michael acceptors in the synthesis of pyran, pyridine, and other fused heterocyclic systems. researchgate.net

Another important reaction is the Wittig reaction, which converts aldehydes and ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org The reaction of this compound with a phosphorus ylide (Wittig reagent) would lead to the formation of a 3-vinylindole derivative. The nature of the ylide would determine the stereochemistry of the resulting alkene. organic-chemistry.org

Table 1: Examples of Condensation Reactions with Indole-3-carbaldehyde Analogues

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Indole-3-carbaldehyde | Aryl amines | Schiff Base | researchgate.net |

| Indole-3-carbaldehyde | Active methylene compounds | α,β-Unsaturated ketone | wikipedia.orgacgpubs.org |

| Indole-3-carbaldehyde | Phosphorus ylide | 3-Vinylindole | organic-chemistry.orgmasterorganicchemistry.com |

Oxidation and Reduction Chemistry of the Formyl Group

The formyl group of this compound can be readily oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation, such as potassium permanganate, chromic acid, or milder reagents like silver oxide. organic-chemistry.org The choice of oxidant is crucial to avoid unwanted side reactions, particularly on the electron-rich indole nucleus, although the presence of the deactivating nitro group offers some protection against oxidative degradation of the ring system. Aldehyde oxidases are also known to catalyze the conversion of indole-3-carbaldehydes to their corresponding carboxylic acids in biological systems. nih.gov

Conversely, the formyl group can be reduced to a hydroxymethyl group. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Due to the presence of the reducible nitro group, chemoselectivity can be a key challenge. Milder and more selective reducing agents may be required to selectively reduce the aldehyde without affecting the nitro functionality. For instance, catalytic hydrogenation with specific catalysts or the use of metal hydrides under controlled conditions could achieve the desired selectivity.

Reactivity of the Nitro Functionality

The nitro group at the 4-position significantly influences the chemical reactivity of the indole ring, primarily by rendering the benzene (B151609) portion of the molecule electron-deficient.

Nucleophilic Aromatic Substitution Reactions on the Nitroindole Core

The presence of the strongly electron-withdrawing nitro group at the 4-position activates the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ). wikipedia.orgnih.govyoutube.com While the indole nucleus is generally electron-rich, the nitro group depletes electron density, particularly at the positions ortho and para to it, making them susceptible to attack by nucleophiles. However, in the case of 4-nitroindole (B16737), the positions activated for classical SNAᵣ are occupied.

A more relevant reaction for this substrate is nucleophilic substitution of hydrogen. Research on the analogous 1-methoxy-6-nitroindole-3-carbaldehyde has shown that it is an excellent substrate for nucleophilic substitution reactions, where various nucleophiles regioselectively attack the 2-position of the indole ring. nii.ac.jpcore.ac.uk This reactivity is attributed to the combined electron-withdrawing effects of the 1-methoxy, 3-formyl, and 6-nitro groups, which stabilize the negatively charged intermediate (Meisenheimer complex). It is plausible that this compound would exhibit similar reactivity, allowing for the introduction of a variety of substituents at the 2-position.

A study on 1-methoxy-6-nitroindole-3-carbaldehyde demonstrated successful substitution with a range of nitrogen, sulfur, and carbon-centered nucleophiles in high yields. nii.ac.jp

Table 2: Nucleophilic Substitution Reactions on 1-Methoxy-6-nitroindole-3-carbaldehyde

| Nucleophile | Product | Yield (%) | Reference |

| Piperidine | 2-Piperidinyl-1-methoxy-6-nitroindole-3-carbaldehyde | 92 | nii.ac.jp |

| Pyrrole (B145914) | 2-(1H-Pyrrol-1-yl)-1-methoxy-6-nitroindole-3-carbaldehyde | 98 | nii.ac.jp |

| Indole | 2-(1H-Indol-1-yl)-1-methoxy-6-nitroindole-3-carbaldehyde | 96 | nii.ac.jp |

| Imidazole | 2-(1H-Imidazol-1-yl)-1-methoxy-6-nitroindole-3-carbaldehyde | 97 | nii.ac.jp |

| Sodium thiomethoxide | 2-(Methylthio)-1-methoxy-6-nitroindole-3-carbaldehyde | 98 | nii.ac.jp |

| Dimethyl malonate | Diethyl 2-(3-formyl-1-methoxy-6-nitro-1H-indol-2-yl)malonate | 92 | nii.ac.jp |

Intermediates from Nitro Group Transformations

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group. The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis and typically proceeds through a series of intermediates. wikipedia.org The stepwise reduction of the nitro group in this compound would likely involve the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the corresponding 4-aminoindole (B1269813) derivative. researchgate.netepa.gov

The specific intermediates formed depend on the reducing agent and the reaction conditions. wikipedia.orgmdpi.com For example, catalytic hydrogenation over platinum or palladium catalysts, or reduction with metals such as iron, tin, or zinc in acidic media, are common methods for the complete reduction of nitroarenes to amines. nih.gov Milder reducing agents or controlled reaction conditions can sometimes allow for the isolation of the intermediate hydroxylamine. mdpi.com These aminoindole derivatives are valuable precursors for the synthesis of various fused heterocyclic systems and other functionalized indoles.

Intramolecular Cyclization and Rearrangement Reactions

The strategic placement of the formyl and nitro groups, along with the inherent reactivity of the indole nucleus, provides opportunities for intramolecular cyclization and rearrangement reactions, often after initial functionalization. For example, reduction of the nitro group to an amine, followed by a condensation reaction with the adjacent formyl group, could lead to the formation of a fused pyrimidine (B1678525) ring system.

Similarly, derivatization of the carbaldehyde group, for instance, through a Knoevenagel or Wittig reaction, can introduce a side chain capable of undergoing an intramolecular cyclization with a functional group derived from the nitro group or with the indole nitrogen. Catalytic domino reactions involving 4-substituted indoles and nitroethene have been shown to produce tricyclic benzo[cd]indole (B15494331) structures, demonstrating the potential for complex intramolecular transformations. nih.gov While direct intramolecular cyclization of this compound may not be straightforward, its derivatives serve as excellent precursors for such reactions, leading to the construction of novel polycyclic indole alkaloids and related structures.

Directed C-H Functionalization and Cross-Coupling Reactions

The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful strategy in organic synthesis, offering an atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov For indole derivatives such as this compound, this approach allows for the selective introduction of new functional groups at positions that might be difficult to access through classical methods. Palladium catalysis plays a central role in these transformations due to its versatility and tolerance of various functional groups. nih.govnih.gov

The regioselectivity of C–H functionalization is typically controlled by a directing group, which coordinates to the metal catalyst and positions it in proximity to a specific C–H bond. rsc.org In the case of this compound, the carbaldehyde group at the C3 position can potentially act as a directing group. However, the indole nucleus possesses inherent reactivity, and various positions can be targeted depending on the reaction conditions and the directing group employed. While the C2 position is electronically favored for functionalization in many indole systems, directing groups can steer the reaction to other sites, such as the C7 position on the benzene portion of the indole core. researchgate.net

Research on related indole systems has demonstrated the feasibility of palladium-catalyzed C7-arylation by employing a phosphinoyl-directing group on the indole nitrogen. researchgate.net The electronic nature of substituents on the indole ring significantly influences reactivity. The presence of the strongly electron-withdrawing nitro group at the C4 position in this compound would be expected to deactivate the benzene ring towards electrophilic palladation, making C–H functionalization on this ring more challenging compared to electron-rich indoles.

While direct C-H functionalization avoids pre-activation, traditional cross-coupling reactions remain a cornerstone for modifying the indole scaffold. Should a halogen be introduced onto the this compound framework (e.g., at the C2, C5, C6, or C7 positions), a variety of palladium-catalyzed cross-coupling reactions could be employed for further diversification. Studies on 3-iodo-1H-indole-2-carbonitrile derivatives have showcased the utility of Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions in creating complex, polysubstituted indoles. mdpi.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability.

Below is a table summarizing representative palladium-catalyzed C-H functionalization conditions developed for indole scaffolds, which could serve as a starting point for exploring the reactivity of this compound.

| Reaction Type | Catalyst | Ligand/Additive | Oxidant | Target Position | Reference |

| C7 Arylation | Pd(OAc)₂ | Pyridine-type | Ag₂CO₃ | C7 | researchgate.net |

| C3 Alkenylation | PdCl₂(MeCN)₂ | - | 1,4-Benzoquinone | C3 | nih.gov |

| Intramolecular Alkenylation | Pd(OAc)₂ | Bu₄NCl | O₂ | N-H | nih.gov |

| C2 Arylation | Pd(OAc)₂ | K₂CO₃ | Cu(OAc)₂ | C2 | rsc.org |

Computational Elucidation of Reaction Mechanisms

To understand and predict the reactivity of complex molecules like this compound, computational chemistry has become an indispensable tool. Theoretical methods allow for the detailed investigation of reaction pathways, transition states, and intermediates that are often difficult or impossible to observe experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and model reaction mechanisms. researchgate.net It provides valuable insights into the thermodynamics and kinetics of chemical transformations by calculating the Gibbs free energies of reactants, products, intermediates, and transition states. researchgate.net

For C–H functionalization reactions involving indole derivatives, DFT studies have been crucial in elucidating complex mechanisms. For example, investigations into the rhodium(II)-catalyzed C–H insertion of indoles have revealed the co-existence of two distinct pathways: one proceeding through a free enol intermediate and another via an oxocarbenium ylide intermediate. acs.orgacs.org DFT calculations can determine the activation barriers for each pathway, explaining how substituents on the indole and the carbene reactant can influence the reaction's outcome. acs.org Applying this methodology to this compound would help predict its behavior in similar carbene insertion reactions, with the electron-withdrawing nitro group expected to significantly impact the nucleophilicity of the indole ring and the relative energies of the competing pathways.

DFT is also used to study the mechanisms of cross-coupling reactions. The intramolecular palladium-catalyzed Heck reaction to form indoles, for instance, has been detailed using DFT, identifying the rate-determining step (oxidative addition) and explaining the kinetic and thermodynamic preference for the formation of specific ring sizes. researchgate.net Such computational analysis can guide the development of novel intramolecular reactions for derivatives of this compound to construct complex polycyclic systems.

The table below illustrates the type of quantitative data that DFT calculations can provide for a hypothetical reaction involving an indole derivative.

| Reaction Pathway | Intermediate | Activation Free Energy (kcal/mol) | Reaction Free Energy (kcal/mol) |

| Pathway A (Enol) | Carbonium Ylide | 6.0 | -15.2 |

| Pathway B (Oxocarbenium) | Oxocarbenium Ylide | 8.5 | -18.0 |

Data is conceptual and based on findings for related indole systems. acs.org

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. Proposed as an alternative to frontier molecular orbital (FMO) theory, MEDT posits that the capacity for changes in electron density along a reaction pathway, rather than orbital interactions, governs molecular reactivity. mdpi.com This theory utilizes tools that analyze the electron density, such as conceptual DFT reactivity indices, the Electron Localization Function (ELF), and Non-Covalent Interactions (NCI) analysis. mdpi.com

MEDT provides a powerful lens through which to understand the reactivity of this compound. The reactivity of the indole core is dictated by its electron density. Theoretical studies on substituted indoles have shown that electron-donating groups like -CH₃ and -NH₂ activate the ring, while electron-withdrawing groups like -NO₂ have a strong deactivating effect. researchgate.net MEDT can quantify these effects through conceptual DFT indices.

| Index | Description | Predicted Effect on Reactivity |

| Electronic Chemical Potential (μ) | Measures the tendency of electron density to escape from the system. Higher values indicate better nucleophilicity. | The -NO₂ group will significantly lower μ, reducing nucleophilicity. |

| Global Electrophilicity (ω) | Measures the stabilization in energy when the system acquires additional electronic charge. Higher values indicate better electrophilicity. | The -NO₂ and -CHO groups will increase ω, enhancing electrophilic character. |

| Global Nucleophilicity (N) | Measures the nucleophilic character of a molecule. Higher values indicate stronger nucleophilicity. | The -NO₂ group will substantially decrease the N index of the indole ring. |

The ELF is a key component of MEDT, as it provides a clear picture of bond formation and breaking processes. By analyzing the ELF topology along a reaction coordinate, one can precisely determine whether a mechanism is concerted or stepwise and identify the sequence of bond-forming events. mdpi.com For cycloaddition reactions involving indole derivatives, MEDT and ELF analysis can rationalize the observed regioselectivity and stereoselectivity, providing a more detailed mechanistic picture than energy profiles alone. luisrdomingo.com For this compound, an MEDT study could predict its behavior in pericyclic reactions, where its reduced nucleophilicity would likely favor pathways with more electrophilic partners.

Biological Activities and Structure Activity Relationship Sar Studies: in Vitro Perspectives

In Vitro Anticancer Activity of 1-Methyl-4-nitro-1H-indole-3-carbaldehyde Analogues

Analogues of this compound have demonstrated notable potential as anticancer agents in various in vitro studies. The presence of the indole (B1671886) nucleus, combined with a nitro group and a carbaldehyde function, provides a scaffold for the development of potent cytotoxic compounds.

The antiproliferative effects of indole derivatives have been evaluated against a panel of human cancer cell lines, including those of lung origin. For instance, certain nitro-indole derivatives have shown inhibitory effects on the A549 human lung carcinoma cell line core.ac.uk. The cytotoxic potential of these compounds is often attributed to the indole moiety, which is a key structural component in many anticancer agents core.ac.uk.

One study synthesized a series of 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide (B32628) derivatives containing 1,3,4-thiadiazole (B1197879) and 4H-1,2,4-triazol-4-amine moieties and evaluated their in vitro cytotoxic impact on human non-small cell lung cancer cells (A549), among others. One of the 1,3,4-thiadiazole derivatives, compound 10b , emerged as a highly potent agent with an IC50 value of 12.0 nM against A549 cells researchgate.net. Another compound, 11h , from the 4H-1,2,4-triazol-4-amine series, also displayed excellent anticancer activity against the K562 cell line with an IC50 of 0.06 µM researchgate.net.

In a separate investigation, novel makaluvamine analogs, which are indole alkaloids, were synthesized and tested against human lung cancer cell lines. Compound Ic , an N-tosyl chlorobenzyl analog, was identified as the most potent, with a mean IC50 of 0.72µM across the tested cell lines unifi.it. These findings underscore the potential of the indole scaffold in developing effective anti-lung cancer agents.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 10b (an indole derivative with 1,3,4-thiadiazole) | A549 (Lung) | 0.012 | researchgate.net |

| Compound 11h (an indole derivative with 4H-1,2,4-triazol-4-amine) | K562 (Leukemia) | 0.06 | researchgate.net |

| Compound Ic (a makaluvamine analog) | Lung Cancer Cell Lines (Mean) | 0.72 | unifi.it |

Several indole derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for anticancer drugs, as it leads to the elimination of malignant cells. For example, indole-3-carbinol, a related indole compound, has been shown to induce apoptosis in lung cancer A549 cells researchgate.netnih.gov. The pro-apoptotic effects are often mediated through the activation of caspase cascades researchgate.netnih.gov.

Studies on novel indole derivatives have demonstrated their ability to arrest the cell cycle at different phases, thereby inhibiting tumor cell proliferation. For instance, compound 10b was found to block the cell cycle in the G2/M phase in both A549 and K562 cells researchgate.net. Similarly, the makaluvamine analog Ic was shown to induce both apoptosis and S-phase cell cycle arrest in lung cancer cells unifi.it.

The anticancer activity of indole derivatives can be attributed to their interaction with various molecular targets within cancer cells. The Ras-related signaling pathway, which is often aberrantly activated in tumors, is a key target for some indole compounds nih.gov. Indole derivatives can interfere with this pathway by targeting regulatory factors, which can block the aberrant signaling and inhibit tumor growth nih.gov.

A crucial aspect of apoptosis induction is the activation of caspases, a family of proteases that execute programmed cell death. Indole-3-carbinol has been observed to increase the cleavage of caspase-9, -8, -3, and PARP in A549 lung cancer cells, indicating the involvement of both intrinsic and extrinsic apoptotic pathways nih.gov. The activation of caspase-8, in particular, suggests a mechanism involving death receptors like Fas nih.gov. Similarly, the makaluvamine analog Ic was found to activate p53 and induce the cleavage of PARP and caspases 8 and 9 in lung cancer cells unifi.it. This dual activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3 is a hallmark of potent apoptotic inducers.

In Vitro Antimicrobial and Antifungal Efficacy

Derivatives of 4-nitro-1H-indole-3-carbaldehyde have also been investigated for their antimicrobial and antifungal properties. The indole scaffold is known to be a constituent of many compounds with antimicrobial activity mdpi.com.

A study on a semicarbazone derivative of 4-nitro-1H-indole-3-carbaldehyde, namely 2-((4-nitro-1H-indol-3-yl)methylene)hydrazinecarboxamide , evaluated its in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. While this specific compound showed limited activity compared to other analogues in the same study, with MIC values greater than 200 µg/mL against Escherichia coli and Pseudomonas aeruginosa, and 200 µg/mL against Staphylococcus aureus and Bacillus subtilis, other indole-3-carbaldehyde semicarbazone derivatives demonstrated more significant antibacterial effects nih.govmdpi.comnih.gov. For example, the 5-bromo and 5-chloro analogues exhibited MIC values of 100 and 150 µg/mL against S. aureus and B. subtilis nih.govmdpi.comnih.gov.

Other studies on different classes of indole derivatives have reported a broad spectrum of antimicrobial activity, with MIC values ranging from 3.125 to 50 µg/mL against various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species mdpi.com. These findings suggest that while the 4-nitro substitution might not be optimal for antibacterial activity in the semicarbazone series, the broader class of indole derivatives holds significant promise as antimicrobial and antifungal agents.

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-((4-nitro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Escherichia coli | >200 | nih.govmdpi.comnih.gov |

| 2-((4-nitro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Pseudomonas aeruginosa | >200 | nih.govmdpi.comnih.gov |

| 2-((4-nitro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 200 | nih.govmdpi.comnih.gov |

| 2-((4-nitro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 200 | nih.govmdpi.comnih.gov |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | nih.govmdpi.comnih.gov |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | nih.govmdpi.comnih.gov |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | nih.govmdpi.comnih.gov |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | nih.govmdpi.comnih.gov |

Enzyme Inhibition Studies (In Vitro)

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in tumors and are considered important anticancer targets nih.gov. Indole-based compounds, particularly those incorporating a sulfonamide group, have been extensively studied as carbonic anhydrase inhibitors nih.gov.

Another study on 5-nitroimidazole derivatives, which share the nitro-heterocycle feature, also reported on their CA inhibitory activity. A sulfonamide derivative in this series showed moderate inhibition against hCA II (Ki = 199.2 nM) and hCA IX (Ki = 147.3 nM), with weaker inhibition of hCA I (Ki = 6428.4 nM), indicating a degree of selectivity. These findings suggest that the 4-nitro-indole scaffold could be a promising starting point for the design of selective carbonic anhydrase inhibitors.

| Compound Class | hCA Isoform | Ki (nM) | Reference |

|---|---|---|---|

| Indole-based benzenesulfonamide (B165840) (Compound 2a) | hCA II | 5.9 | nih.gov |

| 5-Nitroimidazole sulfonamide (Compound 10) | hCA II | 199.2 | |

| 5-Nitroimidazole sulfonamide (Compound 10) | hCA IX | 147.3 | |

| 5-Nitroimidazole sulfonamide (Compound 10) | hCA I | 6428.4 |

Other Enzyme System Interactions

While the broader enzymatic interaction profile of this compound is a developing area of research, studies on structurally related compounds provide significant insights. A key area of investigation has been the inhibition of urease, an enzyme crucial for the pathogenesis of Helicobacter pylori in the gastrointestinal tract. mdpi.comnih.gov A series of N-substituted indole-3-carbaldehyde oxime derivatives, including the N-methyl variant, were synthesized and evaluated for their in vitro urease inhibitory activity. mdpi.com

The study demonstrated that oxime derivatives of the indole-3-carbaldehyde scaffold are potent urease inhibitors. Notably, the N-methylated oxime compounds (both syn and anti isomers) showed significantly higher inhibitory activity compared to the standard inhibitor, thiourea. mdpi.comnih.gov This suggests that the N-methyl indole-3-carbaldehyde core structure is a promising pharmacophore for targeting this enzyme system. mdpi.com

| Compound | Description | IC₅₀ (mM) |

|---|---|---|

| Compound 8 | (E)-1-methyl-1H-indole-3-carbaldehyde oxime | 0.0516 ± 0.0035 |

| Compound 9 | (Z)-1-methyl-1H-indole-3-carbaldehyde oxime | 0.0345 ± 0.0008 |

| Thiourea | Standard Inhibitor | 0.2387 ± 0.0048 |

Data sourced from Molecules (2021). mdpi.comnih.gov

Furthermore, the parent compound, indole-3-carboxaldehyde, has been shown to inhibit the mitochondrial electron transport chain complex I in the fungus Fusarium solani, a pathogen responsible for root rot in medicinal herbs. mdpi.com This interaction leads to the accumulation of reactive oxygen species (ROS) and ultimately causes fungal cell death, indicating another potential avenue of enzymatic interaction for this class of compounds. mdpi.com

Interactions with Nucleic Acid Structures (e.g., G-Quadruplex Binding)

The interaction of nitroindole derivatives with non-canonical DNA structures, such as G-quadruplexes (G4), is a significant area of anticancer research. nih.gov G-quadruplexes are four-stranded DNA structures found in guanine-rich sequences, which are prevalent in the promoter regions of oncogenes like c-Myc. nih.gov Stabilization of these structures by small molecules can inhibit gene transcription, presenting a targeted therapeutic strategy.

Research into a series of pyrrolidine-substituted 5-nitroindole (B16589) derivatives has demonstrated that the nitroindole scaffold can effectively bind to and stabilize the c-Myc promoter G-quadruplex. nih.gov Biophysical analyses confirmed that these compounds bind to the G-quadruplex, leading to the downregulation of c-Myc expression and cell-cycle arrest in cancer cells. nih.govresearchgate.net While this research focused on 5-nitroindoles, it establishes a strong precedent for the G4-binding potential of the nitroindole class, including the 4-nitro isomer. The study identified that substitution at the fifth position of the indole ring is important for activity. nih.gov

| Compound | Description | DC₅₀ (μM) for c-Myc G4 |

|---|---|---|

| Compound 5 | Pyrrolidine-substituted 5-nitroindole derivative | < 10 |

| Compound 7 | Imino-linked pyrrolidine (B122466) 5-nitroindole derivative | < 10 |

| Compound 12 | Unprotected N-indole 5-nitro compound | < 10 |

| Compound 9 | 5-nitro-indole compound | > 10 (weaker binding) |

DC₅₀ is the concentration of the compound required to displace 50% of a fluorescent probe from the G-quadruplex DNA. Data sourced from ChemMedChem (2021). nih.gov

Structure-Activity Relationship (SAR) Analysis for Functionalized Nitroindoles

Impact of Nitro Group Position and Substitutions on Biological Potency

The position of the nitro group on the indole ring is a critical determinant of biological activity. A study investigating the mutagenic activity of various nitro and methyl-nitro derivatives of indole in Salmonella typhimurium provided clear evidence for this positional effect. The research found that the presence of a nitro group at the C4 or C7 position of the indole ring resulted in compounds that were only weakly mutagenic or nonmutagenic. documentsdelivered.com In contrast, nitro groups at the C2, C5, or C6 positions typically conferred measurable mutagenic activity. documentsdelivered.com This finding is highly significant for this compound, suggesting that the C4-nitro substitution may result in a more favorable toxicological profile compared to isomers with the nitro group at other positions.

In the context of G-quadruplex binding, substitutions on the indole core are also crucial. For a series of 5-nitroindole derivatives, the presence of the nitro group at the C5 position was found to be important for binding affinity to the c-Myc G4 structure. nih.gov

Influence of N-Methylation on Molecular Recognition

N-methylation, the substitution of the indole nitrogen with a methyl group, significantly modulates the biological properties of nitroindoles. The same study that highlighted the importance of nitro group position also revealed the impact of N-methylation. It was observed that methylation of the ring nitrogen generally reduced the mutagenic activity of these nitroheterocyclic compounds in Salmonella strains. documentsdelivered.com This suggests that the N-methyl group in this compound may serve to attenuate potential mutagenicity.

In other biological contexts, N-methylation can enhance activity. For instance, N-methylation of certain norbelladine (B1215549) derivatives was shown to enhance the inhibition of butyrylcholinesterase, an enzyme relevant to Alzheimer's disease research. uqtr.ca In the case of the indole-3-carbaldehyde oxime urease inhibitors, the N-methylated derivatives were among the most potent compounds identified, demonstrating superior activity over the unsubstituted N-H analogue and the standard inhibitor thiourea. mdpi.com This indicates that the N-methyl group can play a favorable role in molecular recognition and binding within certain enzyme active sites.

Correlation of Molecular Structure with In Vitro Efficacy

The in vitro efficacy of functionalized nitroindoles is a direct consequence of the interplay between their structural features. A clear correlation can be drawn from the available data:

Nitro Group Position as a Potency and Safety Switch: The placement of the nitro group dictates the fundamental activity profile. A C4-nitro substitution, as seen in the subject compound, is associated with low mutagenicity, a desirable trait for therapeutic development. documentsdelivered.com Conversely, a C5-nitro group appears to be favorable for achieving high-affinity binding to G-quadruplex DNA structures. nih.gov

N-Methylation as a Modulator of Activity: The N-methyl group is not merely a placeholder but an active modulator of biological function. It generally serves to decrease the mutagenic potential of nitroindoles. documentsdelivered.com Simultaneously, it can enhance potency in specific enzyme-inhibitor interactions, such as with urease, likely by improving binding affinity or altering pharmacokinetic properties like lipophilicity. mdpi.comnih.gov

Substituents at Other Positions for Target Specificity: As shown in the G-quadruplex binding studies, the addition of side chains, such as a methylene-bridged pyrrolidine at the C3 position, is crucial for potent G4 binding and anticancer activity. nih.gov Similarly, the conversion of the C3-carbaldehyde to an oxime was essential for the observed urease inhibitory activity. mdpi.com

Computational Chemistry and Theoretical Investigations in Support of Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and molecular geometry. For the analogous compound NICA, DFT calculations have been performed using the B3LYP functional with a cc-pVTZ basis set to determine its optimized structure and various electronic properties. nih.govresearchgate.net

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. This analysis yields crucial data such as bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity, as it is energetically easier to excite an electron from the HOMO to the LUMO. researchgate.net In studies of the related molecule NICA, the HOMO-LUMO gap has been calculated to understand its charge transfer interactions and reactive potential. nih.govresearchgate.net

| Property | Description | Significance for 1-Methyl-4-nitro-1H-indole-3-carbaldehyde |

| Geometry Optimization | Calculation of the most stable 3D structure. | Provides precise bond lengths and angles, forming the basis for all other computational analyses. |

| HOMO | The highest energy orbital containing electrons. | Represents the ability to donate electrons; its energy level is crucial for understanding reaction mechanisms. youtube.com |

| LUMO | The lowest energy orbital without electrons. | Represents the ability to accept electrons; its location indicates sites susceptible to nucleophilic attack. youtube.com |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A primary indicator of molecular stability and reactivity; a smaller gap implies higher reactivity. researchgate.net |

Electron Localization Function (ELF) and Local Orbital Localizer (LOL) are topological analyses that provide a visual representation of electron pair localization in a molecule. nih.govresearchgate.net These studies are instrumental in identifying the nature of chemical bonds (covalent, ionic) and locating lone pairs of electrons. For aromatic systems like the indole (B1671886) ring in this compound, ELF and LOL maps can visualize the delocalization of π-electrons across the ring structure, which is a key feature of its stability and reactivity. researchgate.net Studies on the analogous NICA molecule have used ELF and LOL to confirm the delocalization of electrons within its structure. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is essential in drug discovery for predicting how a potential drug molecule might interact with its biological target.

Docking simulations predict the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that form between a ligand and the amino acid residues in the active site of a receptor. mdpi.com For instance, molecular docking of the related compound NICA was performed against the RAS protein, a target implicated in lung cancer, to identify key binding interactions. nih.gov Similarly, derivatives of 1-Methyl-1H-indole-3-carbaldehyde have been docked against the urease enzyme to predict their binding modes. mdpi.com These studies help to understand the structural basis of the ligand's inhibitory activity.

A primary output of molecular docking is the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. The simulation also reveals the most likely binding poses or modes of the ligand within the receptor's active site. In the study of NICA, molecular docking revealed a strong binding affinity for the RAS protein, suggesting it could be an effective inhibitor. nih.gov

| Analysis | Purpose | Key Outputs |

| Prediction of Interactions | To identify the specific non-covalent bonds between the ligand and receptor. | Types and locations of hydrogen bonds, hydrophobic contacts, and other interactions. |

| Assessment of Affinity | To quantify the strength of the ligand-receptor binding. | Binding energy or docking score (e.g., kcal/mol). |

| Assessment of Binding Mode | To determine the 3D orientation of the ligand in the active site. | Preferred conformational pose of the ligand. |

Identification of Potential Biological Targets

The identification of potential biological targets for a compound is a critical step in drug discovery and development. For "this compound," computational approaches such as molecular docking are employed to predict its interaction with various proteins. While specific docking studies on this exact molecule are not widely published, research on the closely related compound, 4-nitro-1H-indole-carboxaldehyde (NICA), provides valuable insights. researchgate.netnih.gov

Molecular docking analyses of NICA have shown its potential to inhibit the RAS protein, which is implicated in lung cancer. researchgate.netnih.gov This suggests that "this compound," due to its structural similarity, might also interact with this or similar oncogenic proteins. The process involves creating a 3D model of the compound and "docking" it into the binding site of a target protein to calculate the binding affinity and predict the binding mode. The strength of these interactions, often quantified as a docking score, helps in prioritizing potential targets.

The indole scaffold, a core component of "this compound," is known to be a privileged structure in medicinal chemistry, interacting with a wide range of biological targets. ontosight.aiontosight.ai Derivatives of indole have shown affinities for receptors and enzymes involved in various biological pathways. ontosight.ai Therefore, computational screening of "this compound" against a library of known protein structures is a viable strategy to identify novel biological targets.

In Silico Approaches for Predictive Biological Activity

In silico methods are instrumental in predicting the biological activity of compounds before they are synthesized and tested in the lab, saving time and resources. For "this compound," these approaches can forecast a range of properties from pharmacokinetic profiles to potential therapeutic effects.

One common in silico approach is the prediction of "drug-likeness," which assesses whether a compound has properties that would make it a likely drug candidate. This is often evaluated using rules such as Lipinski's rule of five. mdpi.com For a related series of N-substituted indole-3-carbaldehyde oxime derivatives, drug-likeness was predicted using SwissADME, which analyzes parameters like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. mdpi.com

Furthermore, the biological activity of indole derivatives has been extensively studied, revealing anticancer, antibacterial, and antifungal properties. ontosight.ai The specific functional groups on "this compound," namely the methyl group at the 1-position and the nitro group at the 4-position, are expected to modulate its biological activity. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the indole ring and its interactions with biological targets. ontosight.ai

Computational studies on 4-nitro-1H-indole-carboxaldehyde (NICA) have utilized Density Functional Theory (DFT) to analyze its molecular structure, electronic properties, and reactive sites. researchgate.netnih.gov Techniques such as Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMOs) calculations help in understanding the charge distribution, stability, and reactivity of the molecule. researchgate.netnih.gov These theoretical investigations are crucial for predicting how "this compound" might behave in a biological system. The molecular docking analysis of NICA against the RAS protein further supports its potential as an anticancer agent. researchgate.netnih.gov

The predictive power of these in silico tools allows for the rational design of new derivatives of "this compound" with potentially enhanced biological activities.

Table 1: Computational Predictions for Indole Derivatives

| Compound/Derivative Class | Computational Method | Predicted Property/Target | Reference |

| N-substituted indole-3-carbaldehyde oxime derivatives | SwissADME | Drug-likeness (Lipinski's rule of five) | mdpi.com |

| 4-nitro-1H-indole-carboxaldehyde (NICA) | Molecular Docking | Inhibition of RAS protein (implicated in lung cancer) | researchgate.netnih.gov |

| 4-nitro-1H-indole-carboxaldehyde (NICA) | Density Functional Theory (DFT) | Molecular structure, electronic properties, reactive sites | researchgate.netnih.gov |

Future Research Directions and Translational Perspectives for 1 Methyl 4 Nitro 1h Indole 3 Carbaldehyde

Design and Synthesis of Advanced Analogue Libraries

The development of analogue libraries is a critical step in optimizing the therapeutic potential of a lead compound. For 1-Methyl-4-nitro-1H-indole-3-carbaldehyde, future synthetic efforts could focus on systematic structural modifications to explore structure-activity relationships (SAR).

A primary avenue for analogue synthesis would involve the diversification of substituents on the indole (B1671886) core. While the N-methyl group is a defining feature, the synthesis of analogues with different N-alkyl or N-aryl groups could modulate lipophilicity and steric interactions with biological targets. mdpi.com Furthermore, the introduction of additional substituents on the benzene (B151609) ring of the indole nucleus could fine-tune the electronic and pharmacological properties of the molecule. scienmag.com

The aldehyde functional group at the C-3 position is a versatile handle for a wide range of chemical transformations. wikipedia.org Condensation reactions with various amines, hydrazines, and hydroxylamines could yield a diverse library of imines, hydrazones, and oximes, each with unique biological potential. ekb.eg Moreover, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further opportunities for derivatization.

A hypothetical synthetic approach to generate these analogue libraries could start with the nitration of a suitable indole precursor, followed by N-alkylation and subsequent functionalization of the C-3 position. The choice of synthetic route would need to be carefully optimized to ensure regioselectivity and high yields. rsc.orgresearchgate.net

Table 1: Potential Analogues of this compound and Their Synthetic Precursors

| Analogue Type | Key Modification | Potential Precursor(s) |

| N-Substituted Analogues | Variation of the N-1 substituent (e.g., ethyl, benzyl) | 4-Nitro-1H-indole-3-carbaldehyde and corresponding alkyl halides |

| Benzene Ring Substituted Analogues | Introduction of substituents on the benzene ring | Substituted anilines as starting materials for indole synthesis |

| C-3 Aldehyde Derivatives | Conversion of the aldehyde to imines, oximes, etc. | This compound and appropriate amines/hydrazines |

Development of Novel Molecular Probes and Chemical Tools

The unique electronic properties of the indole scaffold make it an attractive fluorophore for the development of molecular probes. rsc.org The presence of a nitro group, a strong electron-withdrawing group, in this compound is expected to significantly influence its photophysical properties.

Future research could explore the potential of this compound as a scaffold for fluorescent probes designed to detect specific analytes or monitor biological processes. mdpi.com For instance, the aldehyde group could be functionalized with a recognition moiety for a particular ion or molecule. Upon binding of the target analyte, a conformational change or electronic perturbation could lead to a measurable change in the fluorescence emission, such as a "turn-on" or ratiometric response. nih.gov

The indole nucleus is also a key component of probes for sensing changes in the cellular microenvironment, such as pH. mdpi.com The development of pH-sensitive probes based on the this compound framework could be a promising area of investigation. Furthermore, the lipophilic nature of the indole ring could be exploited to design probes that localize to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, enabling the study of localized biological events. nih.gov

Table 2: Potential Applications of Molecular Probes Derived from this compound

| Probe Type | Target Analyte/Process | Potential Sensing Mechanism |

| Ion-Selective Probes | Metal ions (e.g., Cu2+, Fe3+) | Chelation-induced fluorescence quenching or enhancement |

| pH-Sensitive Probes | Changes in intracellular pH | Protonation/deprotonation affecting the fluorophore's electronic state |

| Hypoxia Probes | Low oxygen environments | Reduction of the nitro group leading to a change in fluorescence |

Expansion into Emerging Areas of Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, with indole derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net The presence of a nitro group can further enhance the therapeutic potential of indole-based compounds. Nitroindoles have been investigated for their activity against various pathogens and as potential anticancer agents. chemimpex.comnih.gov

Future medicinal chemistry research on this compound and its analogues could explore their potential in several emerging therapeutic areas. Given the known activities of related compounds, initial screening efforts could focus on:

Anticancer Activity: Many indole derivatives are known to interact with key targets in cancer progression. mdpi.com The cytotoxic potential of this compound and its derivatives against a panel of cancer cell lines could be evaluated.

Antimicrobial Activity: The indole scaffold is present in many natural and synthetic antimicrobial agents. Analogues of the target compound could be tested for their efficacy against a range of bacterial and fungal pathogens.

Neuroprotective Agents: Some indole derivatives have shown promise in the context of neurodegenerative diseases. nih.gov The neuroprotective effects of this compound could be investigated in relevant cellular and animal models.

The aldehyde at the C-3 position provides a reactive center for the synthesis of a diverse array of derivatives, allowing for the systematic optimization of biological activity. researchgate.net

Strategic Integration of Computational and Experimental Methodologies

The integration of computational and experimental approaches is a powerful strategy in modern drug discovery and materials science. nih.gov For this compound, computational modeling can provide valuable insights into its structure, properties, and potential biological interactions, thereby guiding experimental studies.

Density Functional Theory (DFT) calculations could be employed to predict the geometric and electronic properties of the molecule, including its molecular orbitals and electrostatic potential. rsc.org This information can help in understanding its reactivity and potential for intermolecular interactions. Molecular docking studies could be used to predict the binding modes of this compound and its analogues with various biological targets, such as enzymes and receptors. researchgate.net This can aid in prioritizing compounds for synthesis and biological evaluation.

Furthermore, computational methods can be used to predict the photophysical properties of potential fluorescent probes based on this scaffold, guiding the design of probes with optimal excitation and emission wavelengths. The synergy between in silico predictions and experimental validation will be crucial for accelerating the exploration of the full potential of this compound and its derivatives.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-Methyl-4-nitro-1H-indole-3-carbaldehyde?

- Methodology :

- Step 1 : Start with 1-methylindole derivatives. For example, nitration of 1-methyl-1H-indole-3-carbaldehyde (similar to iodination in ) using nitric acid in a sulfuric acid medium under controlled temperatures (0–5°C) to direct nitro-group substitution to the 4-position .

- Step 2 : Purification via recrystallization (e.g., methanol/water mixtures, as in ) or column chromatography. Monitor reaction progress using TLC (as described in ).

- Key Considerations : Nitration regioselectivity may require optimization of acid concentration and temperature to avoid byproducts like 5- or 6-nitro isomers.

Q. How should researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- Spectroscopy :

- IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric/symmetric NO₂ stretches ~1520 and 1350 cm⁻¹) groups .

- UV-Vis : Compare λmax with similar nitroindole derivatives (e.g., 6-Nitro-1H-indole-3-carbaldehyde in shows λmax ~297 nm in methanol).

- Chromatography : HPLC or GC-MS for purity assessment.

- Elemental Analysis : Verify empirical formula (C₁₀H₈N₂O₃).

Q. What are the key considerations for handling and storing this nitro-substituted indole derivative?

- Safety Protocols :

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition (as advised for nitro compounds in ).

- Handling : Use explosion-proof equipment, avoid static discharge, and wear PPE (gloves, goggles, lab coat) .

- Reactivity : Nitro groups may sensitize the compound to shock or heat; avoid contact with reducing agents.

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Approach :

- Cross-Validation : Combine NMR (¹H/¹³C), high-resolution MS, and X-ray crystallography. For example, SHELX programs ( ) can resolve ambiguities in molecular conformation.

- Computational Modeling : Compare experimental IR/UV-Vis data with DFT-calculated spectra to confirm substituent positions .

- Case Study : If NMR signals overlap (e.g., aromatic protons), use 2D techniques (COSY, HSQC) or deuterated solvent shifts.

Q. How does the nitro group influence the compound’s reactivity in subsequent functionalization reactions?

- Electron Effects :

- The nitro group is electron-withdrawing, deactivating the indole ring toward electrophilic substitution. This directs further reactions (e.g., nucleophilic additions) to the aldehyde group or non-nitrated positions.

- Functionalization Strategies :

- Aldehyde Modifications : Reductive amination (e.g., with NaBH₃CN) to generate Schiff bases .

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) to produce amine intermediates for drug-discovery applications .

Q. What crystallographic techniques are optimal for determining the molecular conformation of this compound?

- Crystallography Workflow :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ SHELXT (direct methods) and refine with SHELXL (full-matrix least squares) .

- Key Parameters : Analyze dihedral angles between nitro and indole planes to assess conjugation effects. Compare with methyl/nitro-substituted analogs (e.g., ’s methyl ester structure).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.